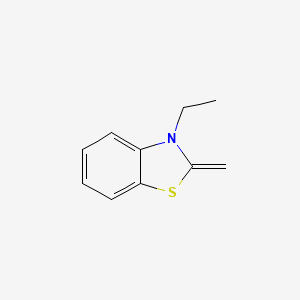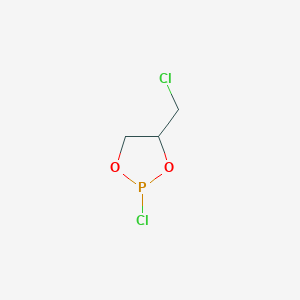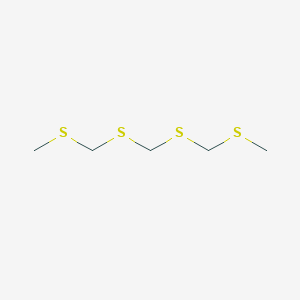
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(1,3-benzoxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is an organic compound known for its unique photophysical properties It belongs to the class of benzoxazole derivatives, which are widely studied for their fluorescence and luminescence characteristics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. This is followed by the introduction of methoxy groups at the 1,4-positions of the benzene ring. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzoxazole rings can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazole derivatives.
科学的研究の応用
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
作用機序
The compound exerts its effects primarily through its photophysical properties. Upon excitation by ultraviolet or visible light, it undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This fluorescence mechanism involves the absorption of photons, excitation of electrons to higher energy levels, and subsequent release of energy as photons during the return to the ground state. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful for imaging and diagnostic applications.
類似化合物との比較
- 2,5-Bis(2-benzoxazolyl)hydroquinone
- 2,5-Bis(benzo[d]oxazol-2-yl)-4-methoxyphenol
Comparison: 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to its analogs. For instance, the presence of methoxy groups enhances its solubility and modifies its electronic properties, making it more suitable for certain applications in optoelectronics and bioimaging. In contrast, its analogs may exhibit different fluorescence characteristics and reactivity profiles, making them more suitable for other specialized applications.
特性
CAS番号 |
33450-14-5 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[4-(1,3-benzoxazol-2-yl)-2,5-dimethoxyphenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O4/c1-25-19-11-14(22-24-16-8-4-6-10-18(16)28-22)20(26-2)12-13(19)21-23-15-7-3-5-9-17(15)27-21/h3-12H,1-2H3 |
InChIキー |
FCRDDZLJPSABCP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=NC3=CC=CC=C3O2)OC)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)


![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)





